

# LP10 versus placebo in controlled clinical trials

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## Compound of Interest

Compound Name: LP10

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## A Comparative Guide to LP10 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for **LP10**, a liposomal formulation of tacrolimus, in comparison to a placebo. While direct placebo-controlled clinical trial data for **LP10** is not yet publicly available, this document summarizes the findings from recent open-label, dose-ranging Phase 2a clinical trials for two key indications: hemorrhagic cystitis and oral lichen planus. The information presented herein is intended to provide an objective assessment of **LP10**'s performance based on the available evidence.

### LP10 for Hemorrhagic Cystitis (HC)

A Phase 2a multicenter, dose-escalation clinical trial (NCT01393223) evaluated the safety and efficacy of **LP10** in patients with refractory moderate to severe hemorrhagic cystitis.<sup>[1]</sup>

### Quantitative Data Summary

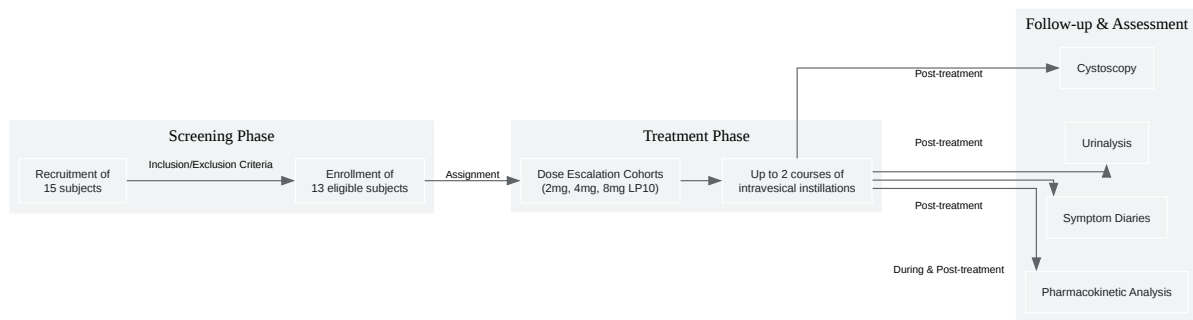
Efficacy Outcome	Baseline	Post-treatment	Dose Response
Cystoscopic Bleeding Sites	Moderate to Severe	Decreased	Higher efficacy at 4 mg and 8 mg doses
Bladder Ulcerations	Present	Decreased	Not specified
Urinary Symptoms	Moderate to Severe	Improved	Not specified
Hematuria	Present	Decreased	Not specified

Safety Outcome	Result
Product-related Serious Adverse Events	None reported
Systemic Uptake of Tacrolimus	Short duration of low systemic uptake
Tolerability	All subjects tolerated instillations and completed the study

## Experimental Protocol: Phase 2a Trial (NCT01393223)

- Study Design: A multicenter, open-label, dose-escalation study.[\[1\]](#)
- Participants: 13 male subjects with a mean age of 67 years, all with a history of cancer (prostate, bladder, or lymphoma) and refractory moderate to severe HC.[\[1\]](#)
- Intervention: Subjects were treated with up to two courses of intravesical bladder instillations of **LP10**. The doses of the liposomal tacrolimus formulation were escalated across three cohorts: 2 mg, 4 mg, and 8 mg.[\[1\]](#)
- Primary Outcome Measures:
  - Change from baseline in the number of bleeding sites observed during cystoscopy.
  - Change from baseline in microscopic urine analysis for red blood cells.
  - Change from baseline in hematuria as measured by dipstick.[\[2\]](#)
- Secondary Outcome Measures:
  - Assessment of urinary incontinence, frequency, and urgency via a 3-day diary.
  - Cystoscopy global response assessment (GRA).
  - Pharmacokinetic analysis of tacrolimus blood levels.[\[2\]](#)

## Experimental Workflow



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Experimental workflow for the Phase 2a trial of **LP10** in hemorrhagic cystitis.

## LP10 for Oral Lichen Planus (OLP)

A Phase 2a multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of **LP10** as a proprietary liposomal tacrolimus oral rinse in patients with symptomatic OLP.[3] This trial explicitly stated that there was no placebo group.[4]

## Quantitative Data Summary

Efficacy Outcome (at 4 weeks)	Baseline (Mean $\pm$ SD)	Post-treatment (Mean $\pm$ SD)	p-value
Investigator Global Assessment (IGA)	3.5 $\pm$ 0.51	1.8 $\pm$ 1.37	< 0.0001
Pain Numerical Rating Scale (NRS)	6.8 $\pm$ 1.90	2.3 $\pm$ 2.53	< 0.0001
Sensitivity NRS	7.2 $\pm$ 1.71	2.9 $\pm$ 2.29	< 0.0001
Reticulation/Erythema /Ulceration (REU) Score	26.5 $\pm$ 10.4	13.2 $\pm$ 8.15	< 0.0001

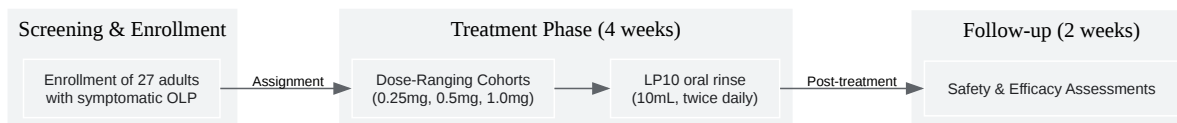
Safety Outcome	Result
Serious Adverse Events	None reported
Systemic Tacrolimus Exposure	76% of blood measurements were below detection limits (<1.0 ng/mL)
Most Common Treatment-Related Adverse Event	Dry mouth (18.5% of patients, mild to moderate)
Treatment Completion	All 27 patients completed the full 4-week treatment course

## Experimental Protocol: Phase 2a Trial (NCT06233591)

- Study Design: A multicenter, open-label, dose-ranging study.[3][5]
- Participants: 27 adults (22 female, 5 male) with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[3][5]
- Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and used a 10 mL **LP10** oral rinse for 3 minutes twice daily for 4 weeks.[5][6]
- Primary Outcome Measure:

- Safety and tolerability of **LP10**.
- Secondary Outcome Measures:
  - Investigator Global Assessment (IGA).
  - Reticulation/Erythema/Ulceration (REU) score.
  - Pain and sensitivity Numerical Rating Scale (NRS).
  - OLP Symptom Severity Measure (OLPSSM).
  - Patient Global Response Assessment (GRA).
  - Pharmacokinetic assessment of tacrolimus blood levels.[5]

## Experimental Workflow



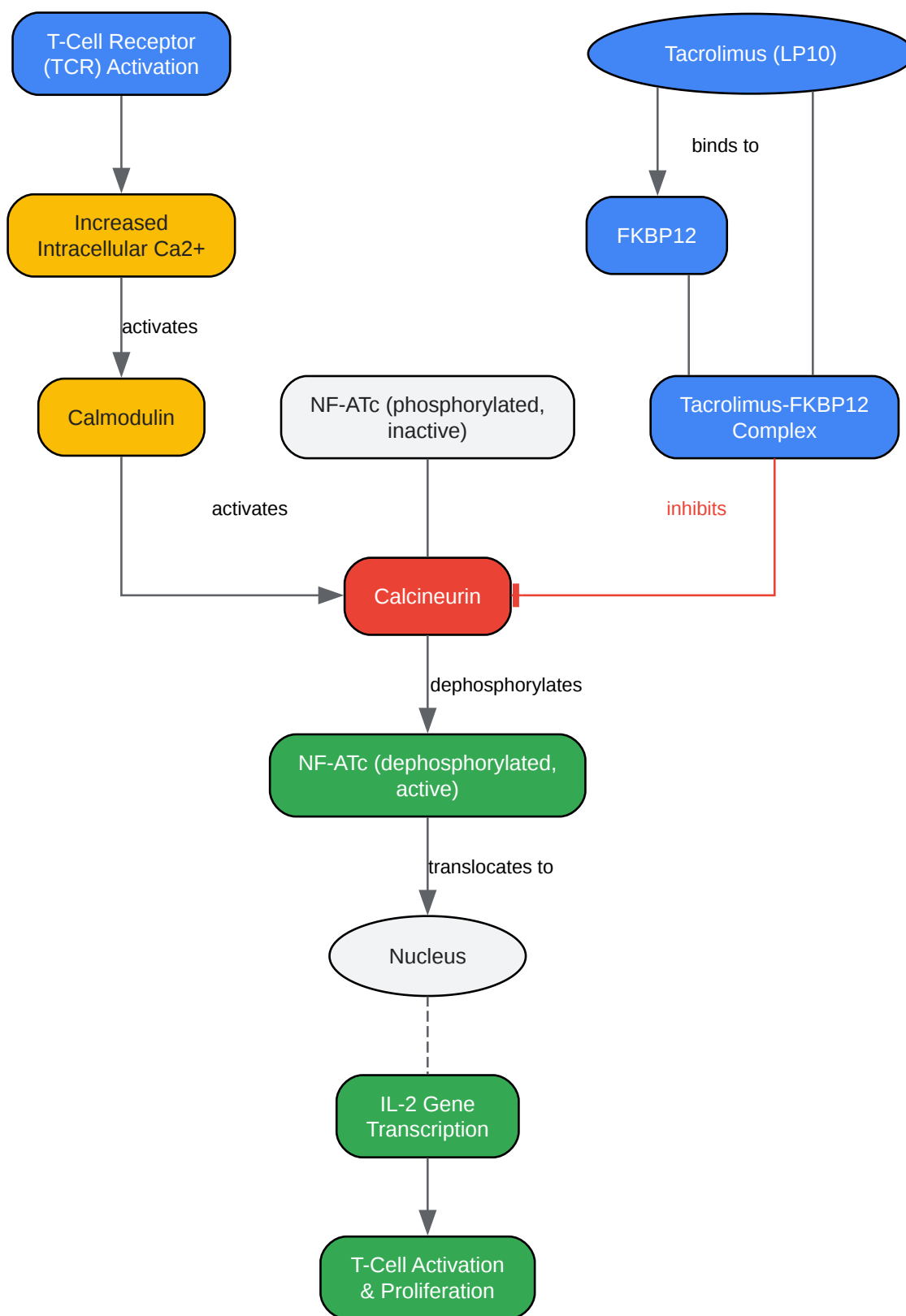
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Experimental workflow for the Phase 2a trial of **LP10** in oral lichen planus.

## Mechanism of Action of Tacrolimus (Active Ingredient in LP10)

Tacrolimus is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking T-cell activation.[7]

## Signaling Pathway of Tacrolimus



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Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

In summary, while direct comparative data against a placebo from controlled clinical trials for **LP10** is not available, the existing Phase 2a open-label studies demonstrate a promising safety and efficacy profile for **LP10** in the treatment of hemorrhagic cystitis and oral lichen planus. Future placebo-controlled trials will be essential to definitively establish the clinical benefit of **LP10** in these patient populations.

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